molecular formula C9H4BrClOS B1411139 7-Bromo-1-benzothiophene-2-carbonyl chloride CAS No. 1935390-73-0

7-Bromo-1-benzothiophene-2-carbonyl chloride

Cat. No. B1411139
CAS RN: 1935390-73-0
M. Wt: 275.55 g/mol
InChI Key: FNEHTZMCHNATBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-benzothiophene-2-carbonyl chloride (7-BBT-2-Cl) is a brominated benzo-thiophene derivative that has been studied for its potential use in a variety of applications in synthetic chemistry, biochemistry, and pharmacology. It is a white crystalline solid that has a melting point of 136°C and a boiling point of 255°C. 7-BBT-2-Cl is one of the most widely used reagents in synthetic organic chemistry and is used in a variety of reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and reductive amination. In addition, 7-BBT-2-Cl has been studied for its potential use in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anticancer agents.

Scientific Research Applications

Synthesis Methods and Modifications

  • The compound has been utilized in synthesis methods. For example, an efficient method for the synthesis of benzothiophene oxides from related compounds using thionyl chloride as a source for the sulfinyl group has been developed. This method allows for selective synthesis of benzothiophenes by adjusting the amount of thionyl chloride, demonstrating the versatility of these compounds in chemical synthesis (Uchida, Kinoshita, & Miura, 2020).

Chemical Reactions and Properties

  • The compound is involved in various chemical reactions, such as bromocyclization processes leading to polyhalogenated platforms. These processes facilitate the creation of libraries of stereo-defined substituted benzothiophenes, highlighting its role in the development of molecular tools (Zhao, Alami, & Provot, 2017).
  • The steric effect of halogen substitution in related benzothiophene compounds has been studied, indicating the impact of molecular modifications on the properties and performance of these compounds in various applications, such as organic semiconductors (Kadoya et al., 2020).

Material Science and Electronics

  • In material science, particularly in the field of organic electronics, derivatives of benzothiophene, similar to 7-Bromo-1-benzothiophene-2-carbonyl chloride, have been explored for their potential as components in high-performance organic thin-film transistors. The crystal structure analysis of these compounds reveals properties conducive to semiconducting performance (Minemawari et al., 2014).

Catalysis and Synthesis

  • Catalytic methods involving the use of palladium and related compounds for the synthesis of thioesters highlight the role of 7-Bromo-1-benzothiophene-2-carbonyl chloride in facilitating chemical transformations. This demonstrates its importance in synthetic chemistry and catalysis (Burhardt, Ahlburg, & Skrydstrup, 2014).

properties

IUPAC Name

7-bromo-1-benzothiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEHTZMCHNATBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-benzothiophene-2-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-Bromo-1-benzothiophene-2-carbonyl chloride
Reactant of Route 2
7-Bromo-1-benzothiophene-2-carbonyl chloride
Reactant of Route 3
Reactant of Route 3
7-Bromo-1-benzothiophene-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-benzothiophene-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
7-Bromo-1-benzothiophene-2-carbonyl chloride
Reactant of Route 6
7-Bromo-1-benzothiophene-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.